molecular formula C7H3BrF4O3S B8137675 4-Bromo-2-(trifluoromethoxy)benzenesulfonyl fluoride

4-Bromo-2-(trifluoromethoxy)benzenesulfonyl fluoride

Cat. No.: B8137675
M. Wt: 323.06 g/mol
InChI Key: WWXPNOFROLLPOF-UHFFFAOYSA-N
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Description

4-Bromo-2-(trifluoromethoxy)benzenesulfonyl fluoride is a chemical compound with the molecular formula C7H3BrF4O3S and a molecular weight of 323.06 g/mol . It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a sulfonyl fluoride group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(trifluoromethoxy)benzenesulfonyl fluoride typically involves the reaction of 4-bromo-2-(trifluoromethoxy)benzenesulfonyl chloride with a fluoride source . The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl fluoride product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a base to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reaction vessels, more efficient mixing, and precise control of reaction parameters to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(trifluoromethoxy)benzenesulfonyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions, reducing agents like lithium aluminum hydride for reduction reactions, and oxidizing agents such as hydrogen peroxide for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while reduction reactions can produce the corresponding bromine-free compounds.

Scientific Research Applications

4-Bromo-2-(trifluoromethoxy)benzenesulfonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(trifluoromethoxy)benzenesulfonyl fluoride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This property makes it useful in the modification of biomolecules, such as proteins and nucleic acids, through the formation of sulfonyl fluoride linkages. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(trifluoromethoxy)benzenesulfonyl fluoride is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of compounds with specific chemical and biological activities.

Properties

IUPAC Name

4-bromo-2-(trifluoromethoxy)benzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4O3S/c8-4-1-2-6(16(12,13)14)5(3-4)15-7(9,10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXPNOFROLLPOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OC(F)(F)F)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373232-48-4
Record name 1373232-48-4
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